1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-ol
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Overview
Description
1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-ol is an organic compound with a unique structure that includes an indene ring system substituted with a hydroxyl group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-ol typically involves the cyclization of appropriate precursors. One common method involves the Friedel-Crafts alkylation of 4-methylacetophenone with cyclopentadiene, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) for the alkylation step and reducing agents like sodium borohydride (NaBH4) for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: HNO3, Br2
Major Products
Oxidation: 1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-one
Reduction: 1-(4-Methylphenyl)-2,3-dihydroindene
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features but lacking the indene ring system.
1-(4-Methylphenyl)-1-propanol: A related alcohol with a simpler structure.
Uniqueness
1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-ol is unique due to its indene ring system, which imparts distinct chemical and physical properties
Properties
CAS No. |
61561-59-9 |
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Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C16H16O/c1-12-6-8-14(9-7-12)16(17)11-10-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3 |
InChI Key |
KYFKUNVWABVHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC3=CC=CC=C32)O |
Origin of Product |
United States |
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